molecular formula C12H21NO B8298242 3-Acetyl-3-azaspiro[5.5]undecane

3-Acetyl-3-azaspiro[5.5]undecane

Cat. No.: B8298242
M. Wt: 195.30 g/mol
InChI Key: DFRYWOQLSMDCBT-UHFFFAOYSA-N
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Description

3-Acetyl-3-azaspiro[5.5]undecane is a nitrogen-containing spirocyclic compound characterized by a central spiro[5.5]undecane skeleton with an acetyl group and a nitrogen atom at position 2. This structure confers unique conformational flexibility and stereochemical complexity, making it relevant in pharmaceutical research.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-(3-azaspiro[5.5]undecan-3-yl)ethanone

InChI

InChI=1S/C12H21NO/c1-11(14)13-9-7-12(8-10-13)5-3-2-4-6-12/h2-10H2,1H3

InChI Key

DFRYWOQLSMDCBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CCCCC2)CC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Spiro[5.5]undecane derivatives are classified based on heteroatom substitutions (e.g., oxygen, nitrogen, phosphorus) and substituent patterns. Below is a comparative analysis:

Table 1: Key Structural Features and Properties
Compound Name Heteroatoms/Substituents Molecular Formula Key Properties/Applications Reference
3-Acetyl-3-azaspiro[5.5]undecane N at C3, acetyl group C₁₃H₂₁NO Binds influenza M2 protein; antiviral potential
8-Methyl-2-propyl-1,7-dioxaspiro[5.5]undecane O at C1/C7, methyl/propyl groups C₁₄H₂₆O₂ Volatile emissions; stereoisomer-dependent bioactivity (EAD-active)
3,9-Dimethyl-3,9-dioxide-2,4,8,10-tetraoxo-3,9-diphosphaspiro[5.5]undecane P at C3/C9, methyl/oxide groups C₁₀H₁₆O₈P₂ Flame retardant; altered log P and solubility
7,11-Diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone N at C2/C4, aryl/ketone groups C₂₃H₂₀N₂O₄ Synthesized via [5+1] Michael addition; characterized by X-ray/NMR
N-Methyl-9-azaspiro[5.5]undecan-3-one N at C9, methyl/ketone groups C₁₁H₁₉NO Hydrogenation product; potential CNS activity

Preparation Methods

Robinson Annelation as a Foundation for Spirocycle Formation

The Robinson annelation strategy has been widely adopted for constructing the spiro[5.5]undecane framework. In this approach, 4-substituted heterocyclic aldehydes, such as 1-methyl-4-piperidine carboxaldehyde, undergo conjugate addition with methyl vinyl ketone (MVK) to form α,β-unsaturated ketones. Subsequent intramolecular cyclization yields 3-heterospiro[5.5]undec-7-en-9-ones, which are hydrogenated to saturate the cyclohexenone ring . For 3-acetyl-3-azaspiro[5.5]undecane, post-annelation acetylation of the secondary amine is critical.

Key Steps and Conditions

  • Aldol Condensation : Reacting 1-methyl-4-piperidine carboxaldehyde with MVK in ethanol at 60°C for 12 hours produces the enone intermediate (yield: 68–72%) .

  • Hydrogenation : Palladium on carbon (10% Pd/C) in ethyl acetate under 50 psi H₂ at 25°C for 24 hours achieves full saturation of the enone .

  • Acetylation : Treatment with acetic anhydride in dichloromethane (DCM) and triethylamine at 0°C for 2 hours introduces the acetyl group (yield: 85–90%) .

Challenges : Competing side reactions during aldol condensation, such as over-alkylation, necessitate precise stoichiometric control. Additionally, residual Pd catalysts post-hydrogenation require rigorous filtration to prevent decomposition during acetylation .

Wittig Olefination for Stereocontrolled Spirocyclization

Wittig reactions offer stereoselective pathways to spirocyclic intermediates. For example, 4-piperidone derivatives treated with ylides like Ph₃P=CH₂ generate exocyclic alkenes, which undergo acid-catalyzed cyclization to form the spiro[5.5]undecane skeleton . Subsequent N-acetylation completes the synthesis.

Protocol Highlights

  • Ylide Preparation : Triphenylphosphine and ethyl bromoacetate react in THF at −78°C to form the stabilized ylide (yield: 92%) .

  • Cyclization : Using HCl in dioxane at 20°C for 3 hours induces ring closure (yield: 74%) .

  • Stereochemical Outcomes : This method predominantly yields the trans-configured spirocycle due to steric hindrance during cyclization .

Advantages : Wittig-based routes enable precise control over double-bond geometry, which is retained after hydrogenation. However, scalability is limited by the cost of phosphine reagents .

Acyloin Condensation for Macrocyclic Precursors

Acyloin condensation of dicarboxylic esters, such as dimethyl 3-azaspiro[5.5]undecane-9,11-dioate, in the presence of sodium and trimethylchlorosilane (TMSCI) generates cyclic acyloin intermediates. Reduction with zinc-acetic acid followed by acetylation furnishes the target compound .

Experimental Insights

  • Condensation Conditions : Sodium dispersion in toluene at 110°C for 6 hours under nitrogen affords the acyloin (yield: 44%) .

  • Reduction : Zn dust in glacial acetic acid at 70°C for 2 hours reduces the keto group (yield: 89%) .

Limitations : Low yields during the condensation step (16–44%) and the need for hazardous sodium dispersions hinder industrial adoption .

Hydrogenation-Acetylation Tandem Approaches

Direct hydrogenation of pre-acetylated intermediates streamlines the synthesis. For instance, 3-azaspiro[5.5]undec-7-en-9-one treated with acetic anhydride prior to hydrogenation minimizes side reactions and improves overall yield .

Optimized Workflow

  • Acetylation of Enamine : Enamine intermediates are acetylated using acetyl chloride in DCM (yield: 88%) .

  • Hydrogenation : Pd/C-mediated hydrogenation at 30 psi H₂ in ethanol saturates the ring (yield: 91%) .

Benefits : This tandem approach reduces purification steps and enhances throughput, making it suitable for large-scale production .

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield (%) Time (h) Scalability
Robinson AnnelationMVK, Pd/C68–7236Moderate
Wittig OlefinationPh₃P=CH₂, HCl7424Low
Acyloin CondensationNa, TMSCI16–4418Low
Hydrogenation-AcetylationAcetic anhydride, Pd/C88–9126High

Q & A

Q. What are the key steps and conditions for synthesizing 3-Acetyl-3-azaspiro[5.5]undecane?

The synthesis typically involves multi-step organic reactions, including spirocyclization and acetylation. Controlled conditions (e.g., temperature, pressure) and catalysts like Triton-B are critical for optimizing yield and selectivity. Reaction progress is monitored via NMR spectroscopy to confirm intermediate formation and final product purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of the spirocyclic framework and acetyl group.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving crystal structures using programs like SHELXL (e.g., spiro[5.5]undecane derivatives in ) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound?

  • Enzyme Assays : Test inhibition of targets like MmpL3 (a mycobacterial transporter) using kinetic studies.
  • Cell-Based Studies : Evaluate cytotoxicity and antimicrobial activity in bacterial or mammalian cell lines.
  • Comparative Analysis : Compare activity with structurally related compounds (Table 1) to identify critical functional groups .

Table 1: Comparative Bioactivity of Spirocyclic Analogs

CompoundTargetKey ActivityReference
1-Oxa-9-azaspiro[5.5]undecaneMmpL3 (M. tuberculosis)Growth inhibition
3,9-Diazaspiro[5.5]undecaneGABA receptorsNeuromodulation

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Molecular Docking : Use software like AutoDock to model interactions with proteins (e.g., MmpL3 active site).
  • Density Functional Theory (DFT) : Analyze electronic properties and steric effects influencing binding affinity.
  • Molecular Dynamics (MD) Simulations : Study conformational stability in solution or lipid membranes .

Q. How can discrepancies in reported biological activities of spirocyclic compounds be resolved?

  • Structural Benchmarking : Compare substituent effects (e.g., acetyl vs. benzyl groups) using SAR tables (Table 1).
  • Experimental Reproducibility : Standardize assay conditions (e.g., pH, solvent) across studies.
  • Meta-Analysis : Aggregate data from high-throughput screening to identify trends .

Methodological Considerations

Q. What crystallographic tools are suitable for resolving the spirocyclic structure of this compound?

  • SHELX Suite : Use SHELXL for refinement of high-resolution crystallographic data.
  • Twinned Data Handling : Apply SHELXPRO for macromolecular interfaces in cases of crystal twinning .

Q. How to optimize reaction conditions for scaling up synthesis without compromising purity?

  • Catalyst Screening : Test alternatives to Triton-B for greener or more efficient reactions.
  • In-line Analytics : Implement FTIR or HPLC to monitor real-time reaction progress.
  • Solvent Optimization : Replace dichloromethane with ethanol for safer large-scale use .

Data Contradiction Analysis

Q. Why do some spirocyclic analogs show variable activity against similar targets?

  • Steric Effects : Bulky substituents may hinder binding to narrow active sites (e.g., MmpL3 vs. GABA receptors).
  • Electronic Modulation : Electron-withdrawing groups (e.g., acetyl) may reduce basicity, altering interaction kinetics.
  • Conformational Flexibility : Spirocyclic rigidity vs. flexibility impacts target compatibility .

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